

Structure-Activity Relationship of 2,5-Dimethoxyphenol Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 2,5-Dimethoxyphenol

Cat. No.: B092355

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The **2,5-dimethoxyphenol** scaffold is a versatile pharmacophore that has been extensively explored in the development of various therapeutic agents. Analogs derived from this core structure have demonstrated a wide range of biological activities, including potent effects on the central nervous system, as well as antioxidant, cytotoxic, and anticancer properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of several classes of **2,5-dimethoxyphenol** analogs, supported by experimental data and detailed methodologies.

Serotonin 5-HT2 Receptor Agonists

A significant area of research for **2,5-dimethoxyphenol** analogs has been their interaction with serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. These receptors are implicated in various physiological and pathological processes, making them attractive targets for drug discovery.

Certain 4-substituted analogs of 1-(2,5-dimethoxyphenyl)isopropylamine (2,5-DMA) are known for their psychoactive properties as classical hallucinogens, acting as agonists at the human 5-HT2A serotonin receptor.[1] The affinity of these compounds for 5-HT2A and 5-HT2B receptors has been shown to correlate with the lipophilicity of the substituent at the 4-position.[1]

Table 1: Binding Affinities (pKi) and Functional Potencies (pEC50) of 4-Substituted 2,5-DMA Analogs at Human 5-HT2A and 5-HT2B Receptors[1]



4-Substituent (R)	h5-HT2A pKi	h5-HT2B pKi	h5-HT2B pEC50	h5-HT2B % Max Effect (vs. 5-HT)
Н	6.89	6.47	6.89	80
F	7.15	6.82	6.82	88
Br	7.82	7.47	7.47	78
1	7.96	7.64	7.64	72
ОСН2СН3	7.35	7.00	7.00	85
NO2	7.60	7.25	7.25	82
nC3H7	7.77	7.40	7.40	75
tC4H9	7.89	7.52	7.52	70
n-hexyl	7.92	7.57	Antagonist	-
benzyl	7.85	7.49	Antagonist	-

Data adapted from Nelson et al., 1999 and the present study referenced in the source.[1]

A novel class of selective 5-HT2A receptor agonists has been identified in 2,5-dimethoxyphenylpiperidines.[2] The substituent at the 4-position of the phenyl ring is a key determinant of agonist potency at the 5-HT2A receptor.[3] Deletion of either the 2-methoxy or 5-methoxy group leads to a significant drop in potency, highlighting the importance of the 2,5-dimethoxy substitution pattern.[3][4]

Table 2: Functional Potency (pEC50) of 4-Substituted 2,5-Dimethoxyphenylpiperidine Analogs at Human 5-HT2A and 5-HT2C Receptors[4]



4-Substituent (R)	h5-HT2A pEC50	h5-HT2C pEC50
н	7.2	< 5.0
F	7.5	5.3
CI	7.8	5.5
Br	7.9	5.6
1	8.0	5.7
CF3	7.7	5.4
CN	7.6	5.3
СНЗ	7.4	5.2
C2H5	7.5	5.3
n-Butyl	7.3	5.1
SCH3	7.8	5.5
SC2H5	7.9	5.6
S-iPropyl	7.7	5.4

Data derived from Ro Rsted et al., 2024.[2][4]

The 2,5-dimethoxyphenethylamine scaffold, often referred to as "2C-X," shows increased agonist potency at 5-HT2 receptors when decorated with a lipophilic substituent in the 4-position.[4] Structure-activity studies have led to the discovery of potent and long-acting serotonin 5-HT2 receptor agonists.[5] For instance, CYB210010, a 2,5-dimethoxy-4-thiotrifluoromethylphenethylamine, exhibits high agonist potency at 5-HT2A and 5-HT2C receptors.[5]

Antioxidant and Cytotoxic Activities of 2-Methoxyphenol Analogs

A range of 2-methoxyphenols, which share a structural similarity with the core of **2,5-dimethoxyphenols**, have been evaluated for their antioxidant and cytotoxic activities.[6][7]



Table 3: Antioxidant Activity (DPPH Radical Scavenging) and Cytotoxicity (CC50) of 2-Methoxyphenol Analogs[6][7]

Compound	1/IC50 (DPPH)	CC50 (µM) against HSG cells
Curcumin	-	< 12.5
Dehydrodiisoeugenol	Potent inhibitor	20.3
Isoeugenol	-	131
bis-MMP	-	145
Eugenol	-	344
Ferulic acid	-	436
2-Methoxy-4-methylphenol (MMP)	-	450
bis-Eugenol	-	473
bis-Ferulic acid	-	> 1000

Data from Fujisawa et al., 2007.[6][7]

Microtubule-Targeted Anticancer Agents

Derivatives of 2',5'-dimethoxychalcone have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines, with some compounds demonstrating potential as microtubule-targeted agents.[8] Compounds with a 4-carbamoyl moiety showed potent inhibitory effects on the growth of NTUB1 (human bladder cancer) and PC3 (human prostate cancer) cells.[8]

Table 4: Cytotoxicity (IC50) of 2',5'-Dimethoxychalcone Analogs[8]



Compound	NTUB1 IC50 (µM)	PC3 IC50 (μM)
13 (4-carbamoyl derivative)	< 1	< 1
17 (4-carbamoyl derivative)	<1	< 1

Data from Kuo et al., 2010.[8]

Experimental Protocols

A summary of the key experimental methodologies used to generate the data presented above is provided below.

Radioligand Binding Assays (for 5-HT2A and 5-HT2B Receptors)

Radioligand binding studies for the human 5-HT2A and 5-HT2B receptors were conducted using stably transfected cell lines.[1] For the h5-HT2A receptor, [125I]DOI was used as the radioligand, while [3H]5-HT was used for the h5-HT2B receptor.[1] Membranes from the transfected cells were incubated with the radioligand and various concentrations of the test compounds. Non-specific binding was determined in the presence of a high concentration of a known antagonist. After incubation, the membranes were filtered and the radioactivity was counted. The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for 5-HT2 Receptor Function)

The functional activity of the compounds at the 5-HT2 receptors was determined by measuring intracellular calcium mobilization in stably transfected cell lines.[1][4] Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4). The baseline fluorescence was measured, followed by the addition of the test compound at various concentrations. The change in fluorescence, indicative of an increase in intracellular calcium, was recorded. The EC50 values, representing the concentration of the compound that produces 50% of the maximal response, were determined from the dose-response curves.





DPPH Radical Scavenging Assay (Antioxidant Activity)

The antioxidant capacity of the 2-methoxyphenol analogs was evaluated by their ability to scavenge the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical.[6] A solution of DPPH in methanol was mixed with various concentrations of the test compounds. The decrease in absorbance at a specific wavelength (e.g., 517 nm) was measured over time. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, was calculated.

MTT Assay (Cytotoxicity)

The 50% cytotoxic concentration (CC50) against the human submandibular gland tumor cell line (HSG) was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method.[6] Cells were seeded in 96-well plates and treated with various concentrations of the test compounds. After a specific incubation period, MTT solution was added to each well. The formazan crystals formed by viable cells were dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm). The CC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

Visualizations

The following diagrams illustrate the core chemical structures and a general workflow for evaluating the structure-activity relationship of these analogs.



Analog Classes

2',5'-Dimethoxychalcone

Core Scaffold

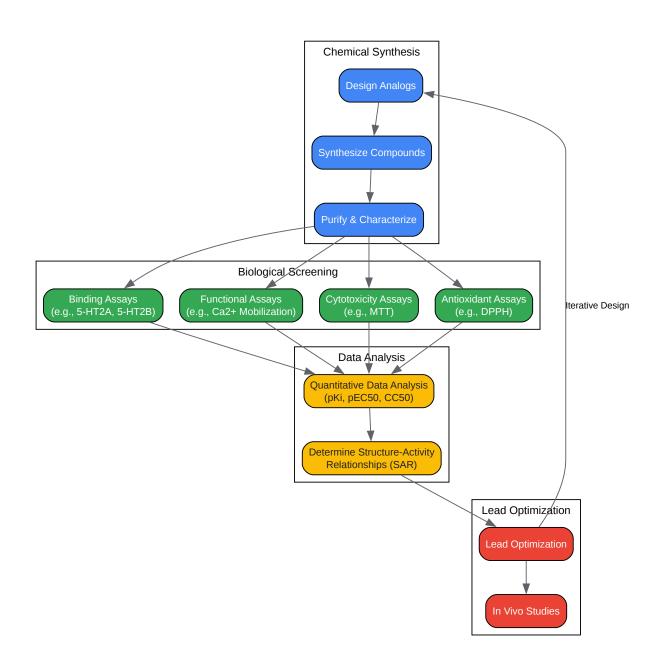
2,5-Dimethoxyphenol

 $2, 5\hbox{-}Dimethoxy phenethy lamine\\$

2,5-Dimethoxyphenylpiperidine

1-(2,5-Dimethoxyphenyl)isopropylamine





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